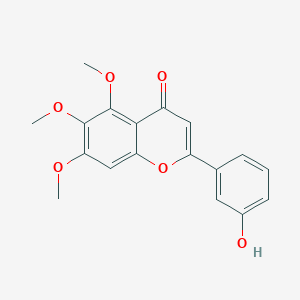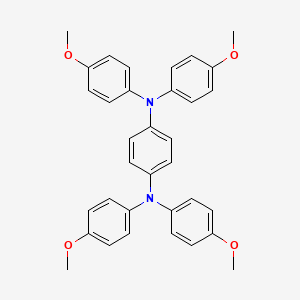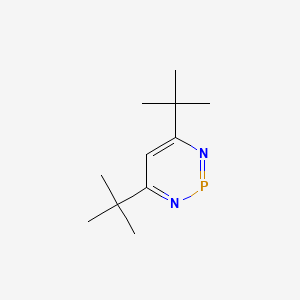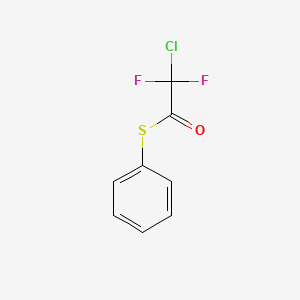
4H-1-Benzopyran-4-one, 2-(3-hydroxyphenyl)-5,6,7-trimethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-1-Benzopyran-4-one, 2-(3-hydroxyphenyl)-5,6,7-trimethoxy- is a chemical compound belonging to the flavonoid family. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This particular compound is characterized by its benzopyranone structure with hydroxy and methoxy substituents, which contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-4-one, 2-(3-hydroxyphenyl)-5,6,7-trimethoxy- typically involves the condensation of appropriate phenolic and methoxy-substituted precursors. One common method includes the use of a base-catalyzed reaction between 2-hydroxyacetophenone and 3,4,5-trimethoxybenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4H-1-Benzopyran-4-one, 2-(3-hydroxyphenyl)-5,6,7-trimethoxy- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonyl group in the benzopyranone ring can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Quinones or other oxidized flavonoid derivatives.
Reduction: Alcohols or reduced flavonoid derivatives.
Substitution: Various substituted flavonoid compounds depending on the nucleophile used.
Scientific Research Applications
4H-1-Benzopyran-4-one, 2-(3-hydroxyphenyl)-5,6,7-trimethoxy- has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex flavonoid derivatives.
Biology: Studied for its antioxidant properties and its ability to scavenge free radicals.
Medicine: Investigated for its potential anticancer, anti-inflammatory, and neuroprotective effects.
Industry: Utilized in the development of pharmaceuticals, nutraceuticals, and cosmetic products due to its bioactive properties.
Mechanism of Action
The mechanism of action of 4H-1-Benzopyran-4-one, 2-(3-hydroxyphenyl)-5,6,7-trimethoxy- involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxy and methoxy groups contribute to its ability to donate electrons and neutralize free radicals.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
Anticancer Properties: It induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
Comparison with Similar Compounds
Similar Compounds
4H-1-Benzopyran-4-one (Chromone): Lacks the hydroxy and methoxy substituents, resulting in different biological activities.
2-(3-Hydroxyphenyl)-4H-1-benzopyran-4-one: Similar structure but without the methoxy groups, affecting its chemical reactivity and bioactivity.
5,6,7-Trimethoxyflavone: Contains methoxy groups but lacks the hydroxyphenyl substituent, leading to different pharmacological properties.
Uniqueness
4H-1-Benzopyran-4-one, 2-(3-hydroxyphenyl)-5,6,7-trimethoxy- is unique due to the combination of hydroxy and methoxy groups, which enhance its antioxidant and bioactive properties. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
408337-42-8 |
|---|---|
Molecular Formula |
C18H16O6 |
Molecular Weight |
328.3 g/mol |
IUPAC Name |
2-(3-hydroxyphenyl)-5,6,7-trimethoxychromen-4-one |
InChI |
InChI=1S/C18H16O6/c1-21-15-9-14-16(18(23-3)17(15)22-2)12(20)8-13(24-14)10-5-4-6-11(19)7-10/h4-9,19H,1-3H3 |
InChI Key |
XJRUMVMLCXYKTP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC(=CC=C3)O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(2-Amino-7H-purin-6-yl)oxy]-1-(pyridin-3-yl)butan-1-one](/img/structure/B14252697.png)
![3-{[(4-Methoxyphenyl)methoxy]methyl}-7-oxabicyclo[4.1.0]heptane](/img/structure/B14252699.png)


![[[1,1'-Biphenyl]-4,4'-diylbis(oxypentane-5,1-diyl)]bis(trimethoxysilane)](/img/structure/B14252724.png)
![N-[(1E)-2-Methoxyethylidene]benzamide](/img/structure/B14252731.png)
![N-Methyl-N-{[4-(propan-2-yl)phenyl]carbamoyl}glycine](/img/structure/B14252746.png)
![Silane, trimethyl[(2-methyl-1H-inden-3-yl)oxy]-](/img/structure/B14252751.png)
![(1R,3R,6R,8R)-Tricyclo[4.3.0.0~3,8~]nonane-4,5-dione](/img/structure/B14252753.png)
![1,1'-Methylenebis[3-(chloromethyl)-5-methyl-1H-pyrazole]](/img/structure/B14252766.png)
![3,6-Dioxa-1-azaspiro[4.5]decan-2-one](/img/structure/B14252770.png)

![Benzamide, N-[4-[3-[4-(methylthio)phenyl]-1-oxo-2-propenyl]phenyl]-](/img/structure/B14252781.png)
